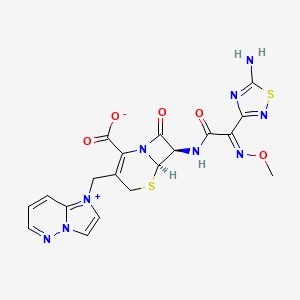
Cefozopran
Overview
Description
Cefozopran is a fourth-generation cephalosporin . It is a parenteral cephalosporin with a broad spectrum of activity against Gram-positive and Gram-negative bacteria .
Synthesis Analysis
Cefozopran can be synthesized using GCLE (7-phenylethyl amide-3-chloromethyl-3-cephem-4-carboxylic p-methoxybenzyl methyl) as a raw material .Molecular Structure Analysis
The molecular formula of Cefozopran is C19H17N9O5S2 . The average mass is 515.526 Da and the monoisotopic mass is 515.079407 Da .Chemical Reactions Analysis
The degradation kinetic profile of solid-state cefozopran hydrochloride was found to obey first-order reaction where the rate of drug degradation reaction depends on the concentration of the drug .Physical And Chemical Properties Analysis
Cefozopran has a molecular formula of C19H17N9O5S2 and a molecular weight of 515.52 g/mol . The physical and chemical properties of Cefozopran hydrochloride are not fully available .Scientific Research Applications
Broad Spectrum Antibacterial Activity
Cefozopran is a parenteral cephalosporin with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria . This makes it a versatile antibiotic that can be used to treat a variety of bacterial infections.
Pharmacokinetics in Healthy Subjects
Studies have been conducted to evaluate the pharmacokinetics of Cefozopran after single- and multiple-dose intravenous administration in healthy subjects . These studies provide valuable information for clinical guidance in its application.
Dose Proportional Increase in Exposure
The exposure to Cefozopran increases in a dose-proportional manner between 0.5 and 2.0 g . This means that the body’s exposure to the drug increases proportionally with the dose, which is important information for determining the appropriate dosage.
No Accumulation with Repeated Administration
Cefozopran exhibits no accumulation with repeated administration . This is an important characteristic as it means that the drug does not build up in the body over time, which can sometimes lead to adverse effects.
Safe and Well Tolerated
Cefozopran has been found to be safe and well tolerated in healthy volunteers . This is crucial information as it indicates that the drug is likely to be well tolerated by patients.
Excretion via the Kidney
Cefozopran is mainly excreted in its unchanged form via the kidney . This information is important for patients with kidney disease, as they may require a different dosage or monitoring.
Application in Infection Treatment
Infection remains an important cause of morbidity and mortality in patients with cancer and other underlying myelosuppressive diseases . Cefozopran’s broad-spectrum antibacterial activity makes it a potential candidate for treating these infections.
Optimization of Dosing Regimen
Research is being conducted to establish a Cefozopran population pharmacokinetic model using patient data and use it to explore alternative dosage regimens . This could optimize the currently used dosing regimen to achieve higher likelihood of pharmacodynamic exposure against pathogenic bacteria.
Safety and Hazards
Mechanism of Action
Target of Action
Cefozopran, a fourth-generation cephalosporin , primarily targets bacterial cell walls, specifically the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, a critical component for bacterial survival .
Mode of Action
Like all beta-lactam antibiotics, cefozopran binds to the PBPs, inhibiting the third and last stage of bacterial cell wall synthesis . This disruption in cell wall synthesis leads to bacterial cell death, thereby exerting its antibacterial effect .
Biochemical Pathways
This interference leads to the weakening of the cell wall, causing osmotic imbalance and eventually cell lysis and death .
Pharmacokinetics
Cefozopran exhibits dose-proportional pharmacokinetics, with maximum plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC) increasing proportionally with dose . The mean half-life in plasma ranges from 1.20 to 2.80 hours . Cefozopran is primarily excreted unchanged via the kidneys, with no significant accumulation observed with multiple doses . The renal excretion rate varies from 65.99 to 73.33% .
Result of Action
The primary result of cefozopran’s action is the death of bacterial cells due to the disruption of cell wall synthesis . This makes cefozopran effective against a broad spectrum of Gram-positive and Gram-negative bacteria .
Action Environment
Environmental factors such as temperature and humidity can influence the stability of cefozopran . Additionally, the presence of impurities can affect the specific optical rotation of cefozopran, potentially influencing its efficacy . Furthermore, the release of cefozopran in the environment, particularly in soil-water ecosystems, can have significant impacts on human health and the environment .
properties
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N9O5S2/c1-33-24-11(14-23-19(20)35-25-14)15(29)22-12-16(30)28-13(18(31)32)9(8-34-17(12)28)7-26-5-6-27-10(26)3-2-4-21-27/h2-6,12,17H,7-8H2,1H3,(H3-,20,22,23,25,29,31,32)/b24-11-/t12-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUIJCOKQCCXQY-WHJQOFBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=NN5C=C4)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/C1=NSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=NN5C=C4)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N9O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701025943 | |
| Record name | Cefozopran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701025943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cefozopran | |
CAS RN |
113359-04-9 | |
| Record name | Cefozopran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113359-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cefozopran [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113359049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cefozopran | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13667 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cefozopran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701025943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Imidazo[1,2-b]pyridazinium, 1-[[(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-, inner salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.680 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEFOZOPRAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LG87K28LW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Cefozopran exert its antibacterial effect?
A1: Cefozopran, a fourth-generation cephalosporin antibiotic, acts by disrupting the synthesis of peptidoglycans in bacterial cell walls. Specifically, it binds to penicillin-binding proteins (PBPs), particularly PBP 5, in Enterococcus faecalis. This binding inhibits the transpeptidation reaction, ultimately leading to bacterial cell death [].
Q2: What is the molecular formula and weight of Cefozopran hydrochloride?
A2: Cefozopran hydrochloride has the molecular formula C20H20ClN9O7S2 • HCl and a molecular weight of 624.51 g/mol [].
Q3: What spectroscopic data is available for Cefozopran hydrochloride?
A3: Researchers have used various spectroscopic techniques to characterize Cefozopran hydrochloride, including elemental analysis (EA), nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) [].
Q4: How stable is Cefozopran hydrochloride in different conditions?
A4: Cefozopran hydrochloride degrades in aqueous solutions, with degradation rate influenced by pH. It is most stable at slightly acidic and neutral pH and less stable in alkaline conditions []. In the solid state, its degradation follows first-order kinetics, affected by temperature and relative humidity [].
Q5: What strategies can be employed to improve the stability of Cefozopran hydrochloride formulations?
A5: Researchers are exploring the use of different Cefozopran hydrochloride forms, including hydrates and solvates, to enhance stability. For instance, the development of a Cefozopran hydrochloride isopropanol solvate has shown promise in improving stability [].
Q6: What analytical methods are employed to quantify Cefozopran in biological samples?
A6: High-performance liquid chromatography (HPLC) coupled with UV detection is a widely used technique for quantifying Cefozopran in human plasma and urine []. The method involves a simple protein precipitation step for plasma samples and external standard calibration for quantification [].
Q7: How is the quality of Cefozopran hydrochloride ensured during development and manufacturing?
A7: Strict quality control measures are implemented throughout the development and manufacturing process of Cefozopran hydrochloride, ensuring consistent quality, safety, and efficacy. These measures involve adherence to established pharmacopeia standards, rigorous testing of raw materials and finished products, and monitoring of critical quality attributes [, ].
Q8: What is the pharmacokinetic profile of Cefozopran in humans?
A8: Following intravenous administration, Cefozopran exhibits linear pharmacokinetics in healthy volunteers []. It distributes rapidly, with a half-life ranging from 1.97 to 2.44 hours, and is primarily eliminated through the urinary pathway [].
Q9: How does body weight influence Cefozopran pharmacokinetics in pediatric patients?
A9: Body weight is a significant covariate for Cefozopran pharmacokinetics in pediatric patients []. A two-compartment model incorporating body weight was developed to describe the drug's pharmacokinetic behavior in this population [].
Q10: What is the relationship between Cefozopran pharmacokinetics and its pharmacodynamics?
A10: Monte Carlo simulations, based on population pharmacokinetic data and minimum inhibitory concentrations (MICs), have been used to optimize the dosage and frequency of Cefozopran administration []. The aim is to achieve a time above MIC of 70% or higher for effective bacterial killing [, ].
Q11: What is the efficacy of Cefozopran in treating infections caused by common bacterial pathogens?
A11: Cefozopran demonstrates potent activity against a broad range of Gram-positive and Gram-negative bacteria, including Escherichia coli, Streptococcus pneumoniae, Haemophilus influenzae, and Pseudomonas aeruginosa [, ]. Clinical studies have demonstrated its efficacy in treating respiratory tract infections, urinary tract infections, and other bacterial infections [, , , , ].
Q12: Are there any animal models used to study the efficacy of Cefozopran?
A12: A murine model of hematogenous pneumococcal meningitis has been developed and utilized to assess the therapeutic efficacy of Cefozopran []. This model allows researchers to investigate the drug's ability to penetrate the cerebrospinal fluid and its effectiveness in treating this serious infection [].
Q13: Are there any known mechanisms of resistance to Cefozopran?
A13: Resistance to Cefozopran can arise through various mechanisms, including the production of beta-lactamases, alterations in PBPs, and reduced outer membrane permeability [, ]. Specifically, overproduction of outer membrane proteins like OprM and OprJ in Pseudomonas aeruginosa has been linked to resistance against Cefozopran and other antibiotics [].
Q14: Is there cross-resistance between Cefozopran and other antibiotics?
A14: Cross-resistance between Cefozopran and other beta-lactam antibiotics, such as ceftazidime and cefepime, can occur, particularly in non-glucose fermentative bacteria []. This cross-resistance highlights the importance of monitoring resistance patterns and exploring alternative treatment options when necessary [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



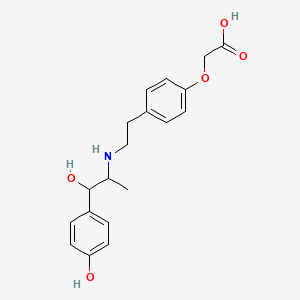
![2-[4-[[1-[[(4-chlorophenyl)sulfonylamino]methyl]cyclopentyl]methyl]phenyl]acetic Acid](/img/structure/B1663503.png)
![(3R,4S)-1-[(4-Amino-5H-pyrrolo[3,2-D]pyrimidin-7-YL)methyl]-4-[(methylsulfanyl)methyl]pyrrolidin-3-OL](/img/structure/B1663505.png)

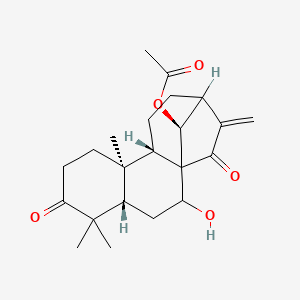
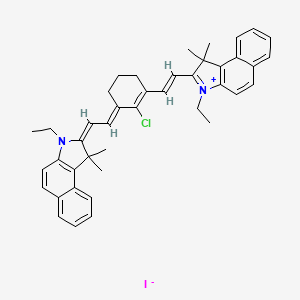



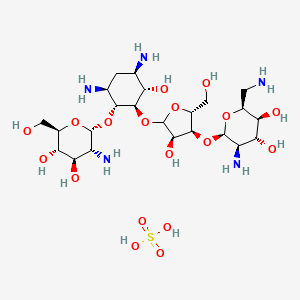

![methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B1663520.png)

